

Technical Support Center: Reducing NOx Emissions in Nitric Acid Concentration

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Compound of Interest

Compound Name: Nitric Acid

Cat. No.: B8270140

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nitrogen Oxides (NOx) emissions during **nitric acid** concentration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of NOx emissions in our **nitric acid** concentration process?

A1: NOx (mainly nitric oxide, NO, and nitrogen dioxide, NO₂) is primarily generated from the decomposition of nitrous acid (HNO₂) which is formed as an intermediate during the concentration process.[1] At the high temperatures used for concentration, oxygen and nitrogen from the air can also combine to form thermal NOx.[2] Additionally, many chemical processes where **nitric acid** is used as a reagent, such as in the manufacturing of explosives, plastics, and dyes, evolve nitrogen oxides.[3]

Q2: We are observing a visible orange-brown gas from our process. What is it and is it hazardous?

A2: The orange-brown gas is nitrogen dioxide (NO₂), a component of NOx. Both NO and NO₂ are considered toxic to humans and are precursors to acid rain and photochemical smog.[1][3] Its presence indicates significant NOx emissions that require mitigation.

Q3: What are the common regulatory limits for NOx emissions from **nitric acid** plants?

A3: Regulatory standards for NOx emissions vary by region. As a reference, the U.S. EPA standard for new **nitric acid** manufacturing plants is 3 pounds of NOx per ton of **nitric acid** produced, which corresponds to reducing emission levels from 1500-3000 ppm to about 200 ppm.[3] Existing plants may have a limit of around 5.5 pounds of NOx per ton of **nitric acid**. [3]

Q4: What are the main strategies to reduce NOx emissions?

A4: NOx emission control strategies fall into three main categories:

- **Source Reduction:** Modifying the process to prevent the formation of NOx. This can include adding hydrogen peroxide (H_2O_2) to the **nitric acid** solution to instantaneously react with nitrous acid as it forms.[1][3]
- **Flue Gas Treatment (Post-Combustion Control):** Removing NOx from the exhaust gas before it is released into the atmosphere. Common methods include gas scrubbing and catalytic reduction.[1][2]
- **Process Substitution:** Replacing **nitric acid** with other reagents where possible. For instance, in some metal pickling applications, a combination of sulfuric acid and hydrogen peroxide can be used instead of **nitric acid**. [1]

Troubleshooting Guide

Problem: Higher than expected NOx emissions.

Possible Cause	Troubleshooting Steps	Recommended Action
Inefficient Gas Scrubbing	1. Verify the concentration and flow rate of the scrubbing solution (e.g., Sodium Hydroxide, Hydrogen Peroxide). ^{[1][3]} 2. Check for blockages or channeling in the scrubbing column.3. Ensure adequate contact time between the gas and liquid phases. ^[4]	1. Adjust scrubbing solution parameters to optimal levels.2. Clean or repack the scrubbing column.3. Optimize the gas flow rate.
Catalyst Deactivation (for SCR/NSCR systems)	1. Monitor the temperature of the catalyst bed; it should be within the optimal range for the specific catalyst (typically 200-450°C for SCR). ^[4] 2. Analyze for catalyst poisons in the gas stream (e.g., sulfur compounds).3. Check for physical degradation or fouling of the catalyst. ^{[5][6]}	1. Adjust the process temperature.2. Implement upstream gas purification.3. Replace the catalyst if deactivated.
Ammonia Slip (in SCR systems)	1. Measure the ammonia concentration in the outlet gas stream.2. Verify the NH ₃ /NO _x molar ratio. An excessive ratio can lead to ammonia slip. ^[7]	1. Optimize the ammonia injection rate.2. Ensure the catalyst is operating at the correct temperature, as low temperatures can reduce reaction efficiency and cause slip. ^[7]
High Process Temperature	1. Measure the temperature of the nitric acid concentration unit.2. Review the process parameters against the experimental design.	1. Reduce the operating temperature if the process allows, as NO _x formation increases exponentially at higher temperatures. ^[2]
Ammonia Bypass in Burner	1. A sudden increase in N ₂ O and a drop in conversion	1. Schedule a shutdown for a visual inspection of the gauzes

efficiency can indicate a structural problem with the basket in the burner, leading to ammonia bypassing the catalyst.[5][6] and the basket containment system.[6]

Catalyst Contamination

1. High levels of contaminants, particularly iron, on the gauze surface can lower the selectivity to nitric oxide.[5][6]

1. Review ammonia quality certificates for increased iron contamination. Check for changes in pressure drop over the mixed gas filter, which could indicate damage.[6]

Quantitative Data on NOx Reduction Technologies

Technology	Reagents/Catalyst	Operating Temperature (°C)	NOx Removal Efficiency (%)	Key Considerations
Selective Catalytic Reduction (SCR)	Ammonia (NH ₃), Vanadium pentoxide/Titanium dioxide catalyst[2]	200 - 450[4]	60 - 99[2][8][9]	Potential for ammonia slip; catalyst can be expensive.[2]
Selective Non-Catalytic Reduction (SNCR)	Ammonia (NH ₃) or Urea[10]	760 - 1090[10]	30 - 70[2]	Narrow optimal temperature window; lower capital cost than SCR.[2][10]
Non-Selective Catalytic Reduction (NSCR)	Hydrogen, Natural Gas, Platinum/Palladium catalyst[4]	> 400[4]	> 90[11]	Treats all reducible compounds, not just NOx.[4]
Gas Scrubbing (H ₂ O ₂)	Hydrogen Peroxide (H ₂ O ₂) [3]	30 - 80[3]	~ 80[1]	Recovers nitric acid; no secondary pollutants.[3]
Gas Scrubbing (NaOH)	Sodium Hydroxide (NaOH)[1]	Ambient	Variable	Produces nitrate/nitrite wastewater requiring disposal.[3]
EnviNOx® Process	Ammonia and a hydrocarbon over an iron zeolite catalyst. [8][12]	340 - 520[8]	Up to 99[9]	Simultaneously removes N ₂ O and NOx.[8]

Experimental Protocols

Protocol 1: Lab-Scale Gas Scrubbing for NO_x Removal

Objective: To evaluate the efficiency of a hydrogen peroxide scrubbing solution for removing NO_x from a simulated flue gas stream.

Methodology:

- Apparatus Setup:
 - A gas generation system to produce a known concentration of NO_x (e.g., by the reaction of copper with **nitric acid**).
 - A mass flow controller to regulate the gas flow rate.
 - A packed bed absorption column.
 - A scrubbing solution reservoir containing a solution of hydrogen peroxide (0.5-1 wt%) and **nitric acid** (35-45 wt%).[\[3\]](#)
 - A peristaltic pump to circulate the scrubbing solution.
 - An NO_x analyzer to measure the gas concentration at the inlet and outlet of the column.
- Procedure:
 - Generate a stable stream of NO_x gas at a target concentration (e.g., 2000 ppm).
 - Set the gas flow rate through the absorption column.
 - Circulate the H₂O₂ scrubbing solution counter-currently to the gas flow.
 - Maintain the scrubbing solution temperature between 30-80°C.[\[3\]](#)
 - Continuously monitor the NO_x concentration at the inlet and outlet of the column until a steady state is reached.
 - Calculate the NO_x removal efficiency using the formula: Efficiency (%) = [(Inlet [NO_x] - Outlet [NO_x]) / Inlet [NO_x]] * 100.

- Vary the gas flow rate and H_2O_2 concentration to determine their effects on removal efficiency.

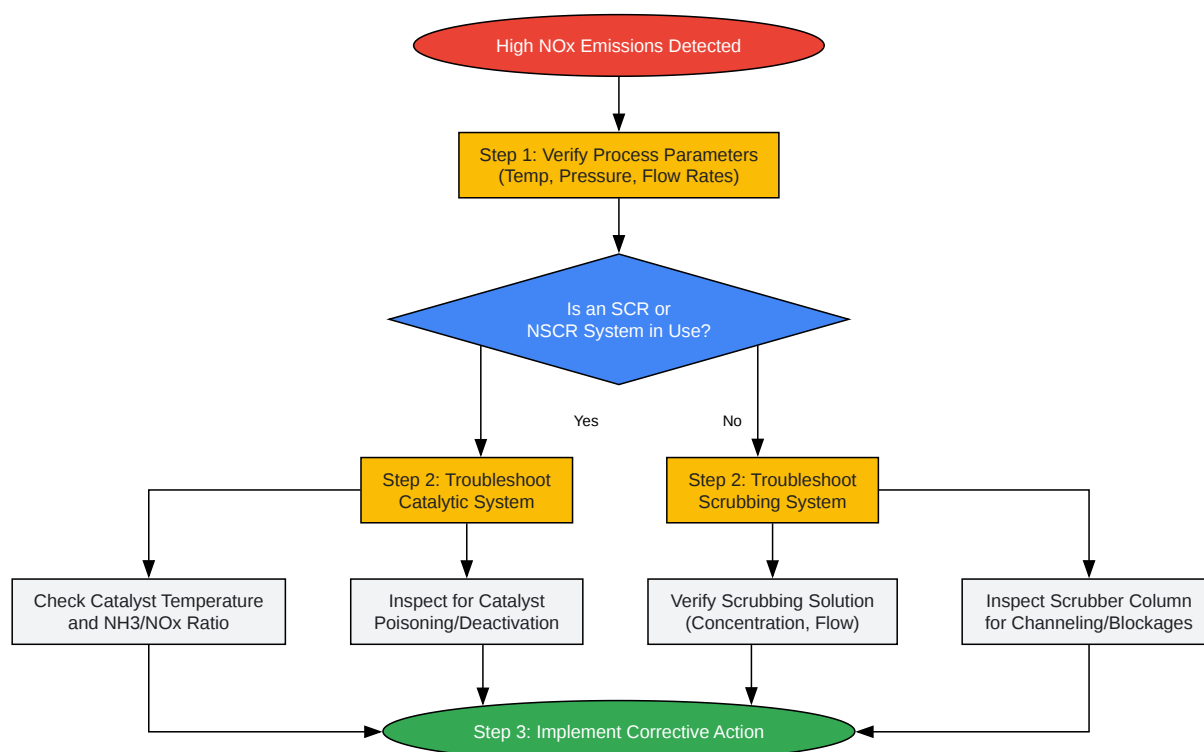
Protocol 2: Evaluation of SCR Catalyst Performance

Objective: To assess the activity and selectivity of a novel SCR catalyst for NO_x reduction with ammonia.

Methodology:

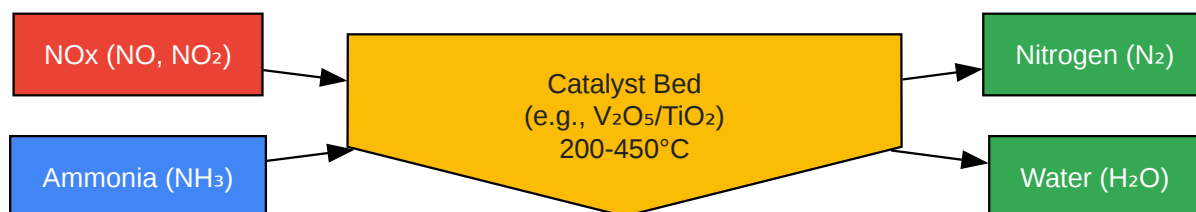
- Apparatus Setup:
 - A fixed-bed quartz reactor housed in a tube furnace.
 - A known mass of the catalyst packed within the reactor.
 - Mass flow controllers for precise metering of reactant gases (NO , NH_3 , O_2 , and a balance gas like N_2).
 - A temperature controller for the furnace.
 - An NO_x analyzer and an ammonia analyzer for outlet gas analysis.
- Procedure:
 - Heat the catalyst to the desired reaction temperature (e.g., 250°C) under a flow of N_2 .
 - Introduce a simulated flue gas mixture with a specific composition (e.g., 500 ppm NO , 500 ppm NH_3 , 5% O_2 , balance N_2) at a defined space velocity.
 - Allow the reaction to stabilize and then measure the outlet concentrations of NO and NH_3 .
 - Calculate the NO_x conversion and NH_3 slip.
 - Repeat the experiment at different temperatures (e.g., in 50°C increments from 200°C to 450°C) to determine the optimal temperature window for the catalyst.

Visualizations



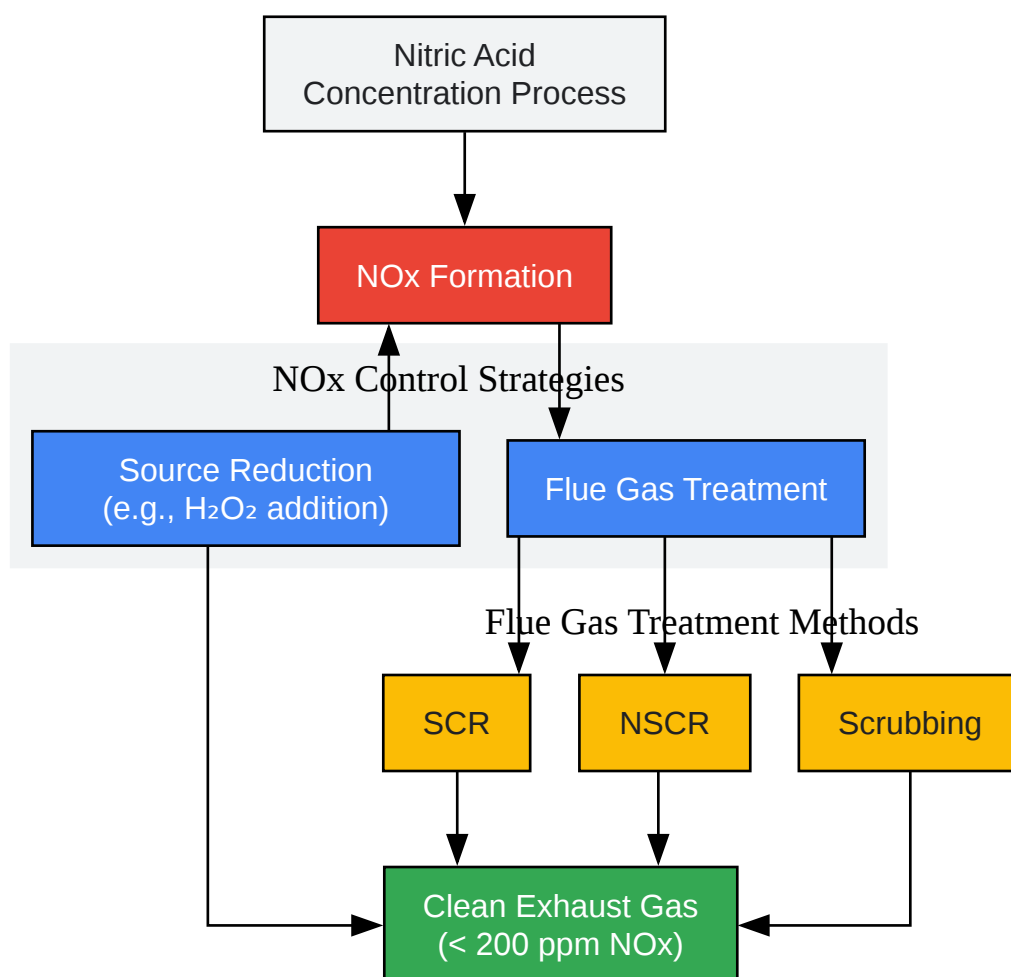
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Caption: Troubleshooting workflow for high NOx emissions.



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Caption: Simplified pathway for Selective Catalytic Reduction (SCR).



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Caption: Logical relationships in NO_x emission control strategies.

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